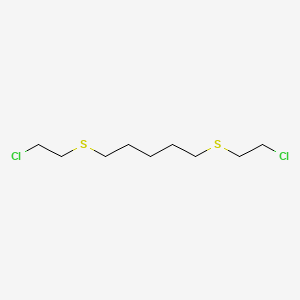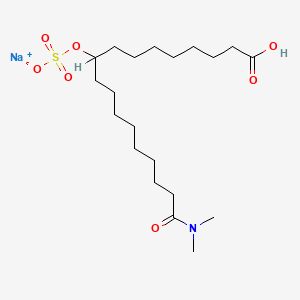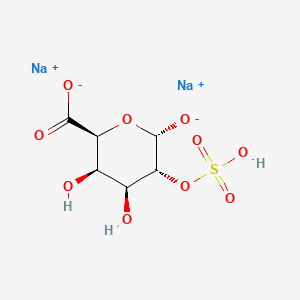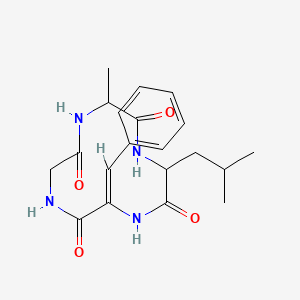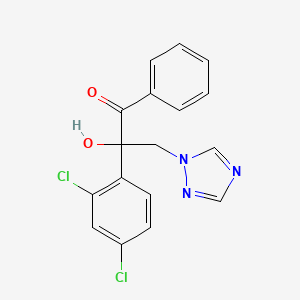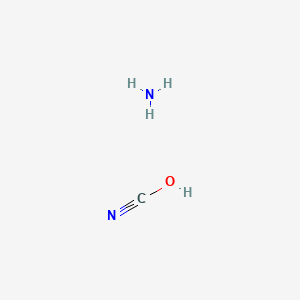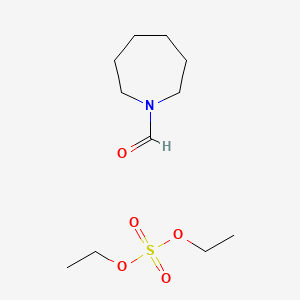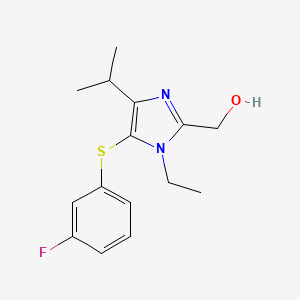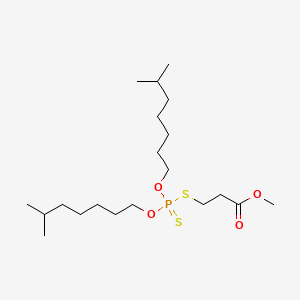
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester is a chemical compound known for its application as an extreme pressure anti-wear agent. It is commonly used in lubricants and greases to reduce friction, wear, and heat generation, thereby protecting friction surfaces .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester involves the reaction of propanoic acid derivatives with bis(isooctyloxy)phosphinothioyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted esters and phosphinothioyl derivatives.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the formulation of lubricants and greases for machinery and automotive applications.
Wirkmechanismus
The compound exerts its effects primarily through the formation of a protective film on metal surfaces. This film reduces direct metal-to-metal contact, thereby decreasing friction and wear. The phosphinothioyl group interacts with metal surfaces, forming a stable layer that provides long-lasting protection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, 3-phenoxy-, methyl ester
- Propanoic acid, 3,3’-thiobis-, dimethyl ester
- 3-(Methylthio)propanoic acid methyl ester
Uniqueness
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester is unique due to its high thermal stability and excellent anti-wear properties. Unlike similar compounds, it forms a more robust protective film on metal surfaces, making it highly effective in extreme pressure and high-temperature conditions .
Eigenschaften
CAS-Nummer |
53123-68-5 |
|---|---|
Molekularformel |
C20H41O4PS2 |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
methyl 3-[bis(6-methylheptoxy)phosphinothioylsulfanyl]propanoate |
InChI |
InChI=1S/C20H41O4PS2/c1-18(2)12-8-6-10-15-23-25(26,27-17-14-20(21)22-5)24-16-11-7-9-13-19(3)4/h18-19H,6-17H2,1-5H3 |
InChI-Schlüssel |
ADOAJBDZZYHBKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOP(=S)(OCCCCCC(C)C)SCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


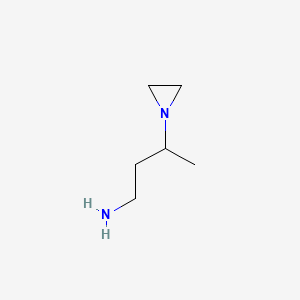
![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)
